molecular formula C12H15ClN2 B10794209 2-(6-Chloro-4-methylpyridin-3-yl)-7-azabicyclo[2.2.1]heptane

2-(6-Chloro-4-methylpyridin-3-yl)-7-azabicyclo[2.2.1]heptane

Cat. No.: B10794209
M. Wt: 222.71 g/mol
InChI Key: OGHPAVPNKPGGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-chloro-4-methylpyridin-3-yl)-7-azabicyclo[221]heptane is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-4-methylpyridin-3-yl)-7-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with various arylboronic acids in the presence of a palladium catalyst . The reaction conditions often involve the use of solvents like DMF or dioxane and bases such as KOAc, with temperatures ranging from 80°C to 130°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-4-methylpyridin-3-yl)-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-(6-chloro-4-methylpyridin-3-yl)-7-azabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.

    Medicine: Potential applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-chloro-4-methylpyridin-3-yl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the chlorinated pyridine ring and the bicyclic structure in 2-(6-chloro-4-methylpyridin-3-yl)-7-azabicyclo[2.2.1]heptane makes it unique. This dual feature enhances its potential for diverse chemical reactions and applications in various scientific fields .

Properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

2-(6-chloro-4-methylpyridin-3-yl)-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C12H15ClN2/c1-7-4-12(13)14-6-10(7)9-5-8-2-3-11(9)15-8/h4,6,8-9,11,15H,2-3,5H2,1H3

InChI Key

OGHPAVPNKPGGDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CC3CCC2N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.